Ribocil-C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ribocil-C is a potent inhibitor of bacterial riboflavin riboswitches . Riboswitches are cis regulatory elements present in non-coding RNA that specifically bind to natural ligands to regulate gene expression .

Synthesis Analysis

The synthesis of Ribocil-C involves the creation of libraries based on RNA binding scaffolds. This process allows for the revelation of general principles in small molecule recognition and the ability to ask precise chemical questions about drivers of affinity and selectivity .Molecular Structure Analysis

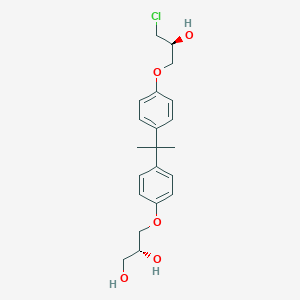

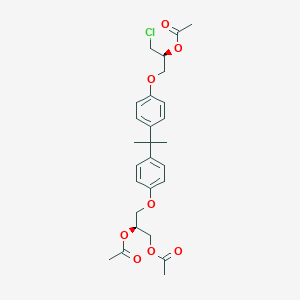

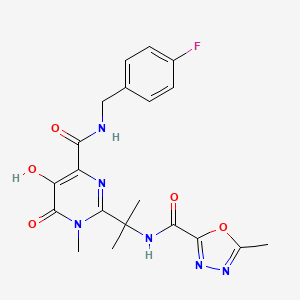

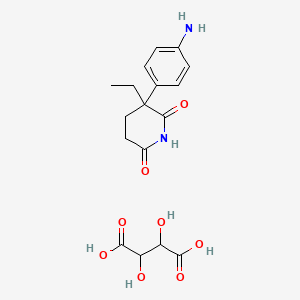

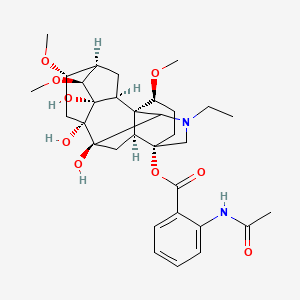

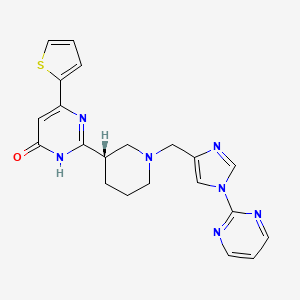

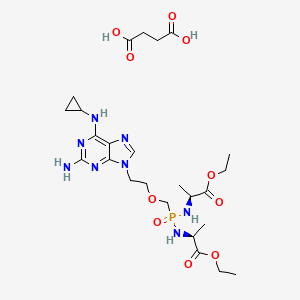

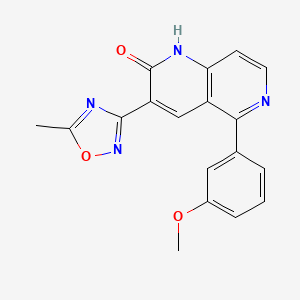

Ribocil-C has a chemical formula of C21H21N7OS and a molecular weight of 419.50 g/mol . It is structurally distinct from FMN .Chemical Reactions Analysis

Ribocil-C functions as a potent and highly selective synthetic mimic of the natural ligand to repress riboswitch-mediated gene expression and inhibit bacterial growth . The binding modes of its iso-mers are very similar, raising questions as to why ribocil-B (S-isomer) is a tight binder to the FMN riboswitch and ribocil-A (R-isomer) does not similarly interact .Physical And Chemical Properties Analysis

Ribocil-C is a solid substance with a solubility of 12.5 mg/mL in DMSO . It is stable if stored as directed and should be protected from light and heat .Aplicaciones Científicas De Investigación

Antibacterial Effects : Ribocil-C is identified as a highly selective inhibitor of the flavin mononucleotide (FMN) riboswitch, crucial for controlling the expression of riboflavin (vitamin B2) biosynthesis in bacteria like Escherichia coli. Its application extends to inhibiting medically significant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. Ribocil-C and another compound, roseoflavin, have been shown to specifically inhibit dual FMN riboswitches, which control both riboflavin biosynthesis and uptake processes, essential for MRSA growth and pathogenesis (Wang et al., 2017).

Riboswitch Targeting : Ribocil-C functions as a structurally distinct synthetic mimic of the natural ligand, flavin mononucleotide, for the FMN riboswitch. It represses riboswitch-mediated ribB gene expression and inhibits bacterial growth both in vitro and in vivo (Howe et al., 2016).

Mechanism of Action : Ribocil-C has been discovered and characterized as a selective chemical modulator of bacterial riboflavin riboswitches. It acts as a synthetic mimic of the natural ligand, flavin mononucleotide, to repress riboswitch-mediated ribB gene expression and inhibit bacterial cell growth (Howe et al., 2015).

Dual Targeting in Gram-Positive Pathogens : In the context of Gram-positive pathogens like MRSA, ribocil-C, in conjunction with roseoflavin, targets two autonomous riboswitches simultaneously, thereby inhibiting de novo synthesis and uptake of riboflavin (Krajewski et al., 2017).

Riboswitch Binding Studies : Affinity-selection mass spectrometry (AS-MS) has been used to identify novel compounds that target the FMN riboswitch, with ribocil serving as a case study for this approach. This demonstrates that non-coding RNA elements like riboswitches can be targeted by small molecules with diverse chemical structures (Rizvi et al., 2018).

Conversion for Gram-Negative Bacteria : Ribocil C has been modified to increase its accumulation in Gram-negative bacteria, enabling its effectiveness against these pathogens in vivo. This represents a significant step in the development of FMN riboswitch binders against Gram-negative bacteria (Motika et al., 2020).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-[(3S)-1-[(1-pyrimidin-2-ylimidazol-4-yl)methyl]piperidin-3-yl]-4-thiophen-2-yl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N7OS/c29-19-10-17(18-5-2-9-30-18)25-20(26-19)15-4-1-8-27(11-15)12-16-13-28(14-24-16)21-22-6-3-7-23-21/h2-3,5-7,9-10,13-15H,1,4,8,11-12H2,(H,25,26,29)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDVCDUBJWYRJW-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CN(C=N2)C3=NC=CC=N3)C4=NC(=CC(=O)N4)C5=CC=CS5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CN(C1)CC2=CN(C=N2)C3=NC=CC=N3)C4=NC(=CC(=O)N4)C5=CC=CS5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N7OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ribocil-C | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3s)-1-(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}naphthalen-1-Yl)pyrrolidine-3-Carboxylic Acid](/img/structure/B610400.png)

![4-[2-Amino-5-[4-[(dimethylamino)methyl]-2-thienyl]-3-pyridinyl]-2-[[(2Z)-4,4,4-trifluoro-1-methyl-2-buten-1-yl]oxy]benzamide](/img/structure/B610405.png)

![5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B610407.png)

![N-[6-methyl-5-[5-morpholin-4-yl-6-(oxan-4-yloxy)pyridin-3-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B610410.png)